4'-Chloro-3-(2,4-dimethylphenyl)propiophenone
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Description
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the CAS Number: 898793-93-6 . It has a molecular weight of 272.77 and its IUPAC name is 1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is represented by the linear formula C17H17ClO . The InChI code for this compound is 1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 .Scientific Research Applications
Synthesis of Polysubstituted Benzenes
This compound can be used in the synthesis of complex benzene derivatives. The presence of the chloro and dimethylphenyl groups makes it a valuable intermediate in creating polysubstituted benzenes, which are crucial in developing pharmaceuticals and advanced materials .
Precursor for Cathinones Synthesis
Similar to other propiophenone derivatives, this compound may serve as a precursor in the synthesis of cathinones, which are a family of compounds with various pharmacological properties .
Organic Synthesis Research
The molecular structure of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone makes it suitable for research in organic synthesis, particularly in the study of Friedel–Crafts alkylation reactions .
Analytical Chemistry Reference Standard
Due to its defined chemical structure, it can be used as a reference standard in analytical chemistry to calibrate instruments or validate analytical methods .
Forensic Science
In forensic science, derivatives of propiophenone, like 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone, can be used as reference materials for the identification of substances in forensic investigations .
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIKCUJKNJQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644681 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-93-6 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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